N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a benzo[d][1,4]dioxin moiety, and an acetamide group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Benzo[d][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Coupling of Intermediates: The furan-2-carbonyl intermediate is then coupled with the benzo[d][1,4]dioxin derivative under suitable conditions to form the desired compound.
Acetylation: The final step involves the acetylation of the amine group to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and thioamides.
Scientific Research Applications
N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The furan and benzo[d][1,4]dioxin moieties can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The acetamide group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)formamide
- N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide
Uniqueness
N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13NO5 |
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Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[7-(furan-2-carbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C15H13NO5/c1-9(17)16-11-8-14-13(20-5-6-21-14)7-10(11)15(18)12-3-2-4-19-12/h2-4,7-8H,5-6H2,1H3,(H,16,17) |
InChI Key |
LLXWQXYBMKEJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CO3)OCCO2 |
Origin of Product |
United States |
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